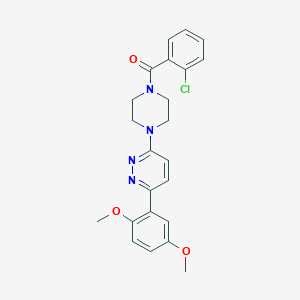

(2-Chlorophenyl)(4-(6-(2,5-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Descripción

This compound features a 2-chlorophenyl group linked via a methanone moiety to a piperazine ring, which is further substituted with a pyridazin-3-yl group bearing a 2,5-dimethoxyphenyl substituent.

Propiedades

IUPAC Name |

(2-chlorophenyl)-[4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O3/c1-30-16-7-9-21(31-2)18(15-16)20-8-10-22(26-25-20)27-11-13-28(14-12-27)23(29)17-5-3-4-6-19(17)24/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITISOXFLNBORAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

- (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone (): This analog replaces the 2-chlorophenyl with a 2-chloro-6-fluorophenyl group and substitutes the 2,5-dimethoxyphenyl with a propoxy group on pyridazine. The propoxy chain may alter solubility and metabolic stability due to increased hydrophobicity .

- (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (): The nitro group on the piperazine-linked phenyl ring introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxy groups. This difference could influence receptor binding affinity and oxidative metabolism. The 3-chloro-4-methylphenyl substituent may also introduce steric hindrance absent in the target molecule .

- (3-chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone (): The 2-methoxyphenyl group on piperazine provides a single electron-donating substituent, compared to the target’s dual methoxy groups on pyridazine. This simplification may reduce π-π stacking interactions with aromatic residues in biological targets .

Heterocyclic Core Modifications

- (4-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (): Replacing pyridazine with pyridine eliminates one nitrogen atom in the heterocycle, reducing hydrogen-bonding capacity and altering solubility. The 4-chlorophenyl group (vs. 2-chlorophenyl in the target) may shift binding orientation in receptor pockets .

- (4-{[2-(4-chlorophenyl)-6-phenylimidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)(4-methylphenyl)methanone (): The imidazo[1,2-a]pyridine scaffold introduces a fused bicyclic system, increasing molecular rigidity and surface area. This modification could enhance selectivity for specific kinase targets but may reduce metabolic stability due to steric bulk .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. Advanced Methodology :

- Controlled Reaction Conditions : Use inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to suppress unwanted nucleophilic substitutions or oxidations. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their polarity and compatibility with amine couplings .

- Catalyst Selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) can act as bases to deprotonate intermediates, enhancing reaction efficiency. Monitoring via TLC or HPLC ensures intermediate stability .

- Side Reaction Mitigation : Introduce protecting groups (e.g., Boc for amines) to block reactive sites during coupling steps. Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane improves yield .

What advanced techniques resolve contradictions in spectroscopic data for structural confirmation?

Q. Methodological Approach :

- Multi-Technique Validation : Combine -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to cross-verify bond connectivity and stereochemistry. For example, NOESY NMR can clarify spatial arrangements of the chlorophenyl and dimethoxyphenyl groups .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and IR spectra, aiding in reconciling experimental vs. theoretical data discrepancies .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms or decomposition events that may explain anomalous melting points .

How should researchers design assays to evaluate the compound’s interaction with biological targets?

Q. Experimental Design :

- Pharmacophore Mapping : Prioritize targets (e.g., GPCRs, kinases) based on structural motifs:

- The 2,5-dimethoxyphenyl group may act as a hydrogen bond acceptor.

- The piperazine ring could facilitate binding to serotonin or dopamine receptors .

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for purified receptors. Include positive controls (e.g., known ligands) and competitive binding experiments .

- Cellular Response Studies : Employ calcium flux or cAMP assays in HEK293 cells transfected with target receptors. Dose-response curves (0.1–100 µM) quantify potency (EC/IC) .

What strategies address stability challenges during formulation or storage?

Q. Stability Protocol :

- Hydrolytic Stability : Conduct pH-dependent degradation studies (pH 1–10) at 37°C. LC-MS identifies degradation products (e.g., cleavage of the methanone linkage) .

- Thermal Stability : Accelerated stability testing at 40–60°C under controlled humidity (ICH guidelines). DSC/TGA data inform storage conditions (e.g., desiccated, -20°C) .

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) to assess photodegradation. Use amber glass vials for light-sensitive intermediates .

How can researchers elucidate the role of substituents (e.g., 2-chlorophenyl) in modulating reactivity?

Q. Substituent Analysis :

- Electron-Withdrawing Effects : The 2-chlorophenyl group decreases electron density on the methanone carbonyl, enhancing electrophilicity. Compare reactivity with fluorophenyl or methoxyphenyl analogs via Hammett plots .

- Steric Effects : Molecular docking simulations quantify steric hindrance from substituents. For example, 2,5-dimethoxyphenyl may restrict rotation around the pyridazine-piperazine bond .

- Synthetic Probes : Synthesize derivatives (e.g., replacing chlorine with bromine) and compare reaction rates in SNAr or Suzuki-Miyaura couplings .

What statistical methods are recommended for analyzing dose-response or SAR data?

Q. Data Analysis Framework :

- ANOVA and Tukey’s Test : Compare mean bioactivity values across derivatives (e.g., IC values). Use p < 0.05 to identify significant substituent effects .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Validate via leave-one-out cross-validation .

- Contradiction Resolution : Use Grubbs’ test to identify outliers in replicate experiments. Re-run assays with adjusted concentrations or conditions .

How can researchers mitigate toxicity risks during preclinical evaluation?

Q. Toxicity Screening :

- In Silico Prediction : Tools like ProTox-II or Derek Nexus predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups, reactive carbonyls) .

- In Vitro Assays : Test mitochondrial toxicity (MTT assay) in HepG2 cells and hERG inhibition (patch-clamp) to assess cardiac risk .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxides) via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.